molecular formula C15H14O2 B1595422 4-Methoxy-2'-methylbenzophenone CAS No. 41204-59-5

4-Methoxy-2'-methylbenzophenone

Cat. No. B1595422
CAS RN: 41204-59-5
M. Wt: 226.27 g/mol
InChI Key: VPAQGAOJFZBBTK-UHFFFAOYSA-N
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Description

4-Methoxy-2’-methylbenzophenone is a chemical compound with the molecular formula C15H14O2 . It has been used in various applications, including as a photopolymerization catalyst .


Synthesis Analysis

The synthesis of 4-Methoxy-2’-methylbenzophenone involves several stages. The first stage involves the reaction of o-tolyl magnesium chloride with zinc (II) chloride in 1-methyl-pyrrolidin-2-one and diethyl ether at 60 degrees Celsius for approximately 20 minutes. The second stage involves the reaction of 4-methoxy-benzoyl chloride with (t-Bu)2POH)2PdCl 2 in 1-methyl-pyrrolidin-2-one at 25 degrees Celsius for approximately 30 minutes .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2’-methylbenzophenone consists of a benzene ring attached to a phenyl and a methoxy group. The compound has a molecular weight of 226.27 .

Scientific Research Applications

  • Environmental Analysis

    • 4-Methoxy-2'-methylbenzophenone, also known as benzophenone-3 (BP-3), is used as a UV absorber in various products. Its presence in environmental water samples is determined using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) (Negreira et al., 2009). This method allows for the quantification of BP-3 and its derivatives in aquatic environments, highlighting their environmental impact.
  • Analytical Chemistry

    • BP-3 and its metabolites are detected in human serum using dispersive liquid-liquid microextraction followed by LC-MS/MS (Tarazona et al., 2013). This technique is crucial for studying percutaneous absorption processes and the systemic exposure of humans to BP-3.
  • Photochemical Studies

    • BP-3 is investigated for its photochemical properties, such as its ability to generate and quench singlet molecular oxygen, a factor relevant in the photostabilization of materials (Soltermann et al., 1995).
  • Toxicology and Pharmacology

    • The metabolism of BP-3 by liver microsomes and its effect on endocrine-disrupting activity are studied, providing insights into the biotransformation and potential toxicological impact of BP-3 (Watanabe et al., 2015).
  • Reproductive Toxicology

    • The impact of BP-3 on reproduction is examined in human and animal studies, with findings indicating potential alterations in birth weight, gestational age, and reproductive organ development (Ghazipura et al., 2017).
  • Developmental Toxicology

    • Studies on rats exposed to BP-3 prenatally and lactationally show changes in gene expression profiles in reproductive organs, which could be considered as biomarkers for testicular or prostatic toxicity (Chen Guan & Yan Xu, 2018).
  • Synthetic Chemistry

    • The compound has been utilized in the synthesis of oligodeoxyribonucleotide, demonstrating its relevance in the field of nucleic acid chemistry (Mishra & Misra, 1986).
  • Material Science

    • Research on the stabilization of polymers with copolymerized 4-Methoxy-2'-methylbenzophenone derivatives highlights its role in enhancing the durability and stability of polymers (Hodgeman, 1979).

properties

IUPAC Name

(4-methoxyphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQGAOJFZBBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346743
Record name 4-METHOXY-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2'-methylbenzophenone

CAS RN

41204-59-5
Record name 4-METHOXY-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-methyl-4'-methoxybenzophenone was prepared by the Friedel-Crafts reaction of ortho-toluoyl chloride and anisole using aluminum chloride as a catalyst and carbon disulfide as the solvent. 11.1 grams (0.05 mole) of the resulting benzophenone was converted to the propargyl alcohol using the method described in Example 1, Step 2. The crude product was mixed with 6 grams of 2-naphthol and 0.1 gram of p-toluene sulfonic acid in 200 milliliters of benzene and the mixture stirred overnight at room temperature. The resultant reaction mixture was poured into an equal volume of aqueous 5 percent sodium hydroxide to remove unreacted naphthol. The organic layer was washed with water and the benzene solvent removed on a rotary evaporator. The resulting oil residue was column chromatographed on silica using a 1:1 mixture of chloroform and hexane as elutant. The photochromic fractions were combined and the product crystallized from a mixture of hexane and diethyl ether. The product (4.8 grams) had a melting range of 131-133° C. NMR analysis of the product confirmed it to be 3(2-methylphenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.
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Synthesis routes and methods II

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.081 g), commercially available 2-methylbenzoyl chloride (1.546 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. for 7 hours. The reaction mixture was treated in the same manner as described in Example 120 to obtain 1.679 g of the title compound (yield: 74%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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